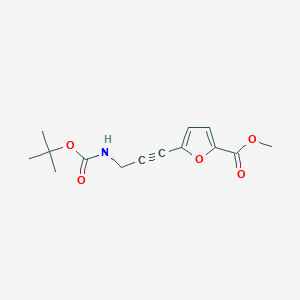

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate

Descripción general

Descripción

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate is a complex organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with methyl iodide to form methyl furan-2-carboxylate. This intermediate is then subjected to a Sonogashira coupling reaction with 3-((tert-butoxycarbonyl)amino)prop-1-yne in the presence of a palladium catalyst and copper iodide under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The triple bond in the prop-1-yn-1-yl group can be reduced to form the corresponding alkane.

Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Methyl 5-(3-aminopropyl)furan-2-carboxylate.

Substitution: 5-(3-aminoprop-1-yn-1-yl)furan-2-carboxylate.

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate typically involves several steps:

- Formation of Methyl Furan-2-Carboxylate : The reaction of furan-2-carboxylic acid with methyl iodide.

- Sonogashira Coupling : The intermediate is coupled with 3-((tert-butoxycarbonyl)amino)prop-1-yne using a palladium catalyst and copper iodide under inert conditions .

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure facilitates the formation of more complex molecules, making it useful in the development of novel compounds .

Biology

This compound is investigated for its biochemical properties, particularly as a probe for studying biological processes. Its structural features allow it to interact with various biological targets, potentially influencing biochemical pathways through hydrogen bonding and π–π interactions .

Medicine

Research indicates potential therapeutic applications of this compound in drug development. Its mechanism of action may involve interaction with specific biological targets, which could lead to the discovery of new pharmaceuticals .

Industry

In industrial applications, this compound can be used to produce specialty chemicals and materials. Its unique properties make it suitable for various chemical processes, enhancing production efficiency and product diversity .

The biological activity of this compound is still under investigation. Preliminary studies suggest that it may have effects on cellular processes due to its ability to form covalent modifications and interact with enzymes or receptors .

Mecanismo De Acción

The mechanism of action of Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate is not well-documented. its structural components suggest that it may interact with biological targets through hydrogen bonding, π-π interactions, and covalent modifications. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-(3-aminoprop-1-yn-1-yl)furan-2-carboxylate: Similar structure but lacks the Boc protecting group.

Furan-2-carboxylic acid derivatives: Share the furan ring but differ in the substituents attached to the ring.

Propargylamine derivatives: Contain the prop-1-yn-1-yl group but differ in the rest of the molecular structure.

Uniqueness

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate is unique due to the combination of its furan ring, Boc-protected amine, and prop-1-yn-1-yl group.

Actividad Biológica

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate (CAS: 223461-83-4) is a complex organic compound with potential biological activities. Its structure includes a furan ring, a tert-butoxycarbonyl (Boc)-protected amine, and a prop-1-yn-1-yl group, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 223461-83-4 |

| Purity | 95% |

The precise mechanism of action for this compound is not extensively documented; however, its structural components suggest several potential interactions:

- Hydrogen Bonding : The amine group may form hydrogen bonds with various biological macromolecules.

- π–π Interactions : The furan ring can engage in π–π stacking interactions with aromatic residues in proteins.

- Covalent Modifications : The deprotection of the Boc group could yield a free amine that participates in nucleophilic attacks on electrophilic centers in target proteins.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies on related compounds have shown that they can disrupt mitotic processes in cancer cells by inhibiting key mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death .

Inhibition Studies

In vitro studies have demonstrated that derivatives of furan-based compounds can inhibit specific enzymes involved in cancer metabolism and proliferation. For instance, compounds that share structural similarities with this compound have been shown to exhibit micromolar to nanomolar inhibition against targets such as the malarial aspartate transcarbamoylase .

Study on Enzyme Inhibition

A study evaluated the inhibition effects of related compounds on the enzyme PfATC, revealing IC50 values ranging from 1.59 µM to 5.69 µM for various derivatives. These findings support the potential of furan-based compounds as selective inhibitors in therapeutic applications .

Cytotoxicity Assessment

In another investigation, cytotoxicity assays were performed against human cancer cell lines, demonstrating that certain furan derivatives significantly suppressed cell growth while exhibiting minimal toxicity towards normal lymphocytes . This selectivity is crucial for developing anticancer agents with reduced side effects.

Propiedades

IUPAC Name |

methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-9-5-6-10-7-8-11(19-10)12(16)18-4/h7-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSOSIXZTNVTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC1=CC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.